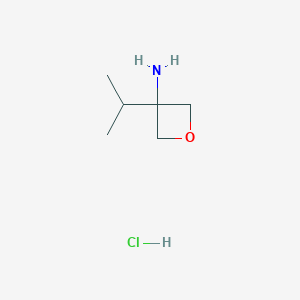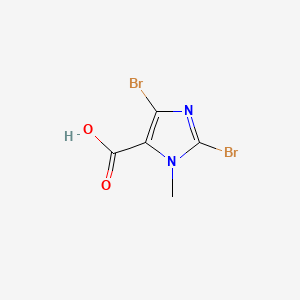
4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9N5O2. It is characterized by a pyrimidine ring substituted with nitro and dimethylamino groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of 4-N,4-N-dimethylpyrimidine-2,4-diamine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a controlled nitration process, ensuring high purity and yield. The process involves large-scale reactors and continuous monitoring to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduction typically results in the formation of amines with reduced nitro groups.
Substitution: Substitution reactions can yield a variety of substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-N,4-N-Dimethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the interactions of pyrimidine derivatives with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino groups can enhance the compound's solubility and reactivity, making it more effective in various applications.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2,4-diaminopyrimidine
2,4-Diamino-5-nitropyrimidine
4-Nitro-2,4-diaminopyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
4466-72-2 |
|---|---|
Molekularformel |
C6H9N5O2 |
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9N5O2/c1-10(2)5-4(11(12)13)3-8-6(7)9-5/h3H,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
BKTUZDRTDJEFOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)
![benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate](/img/structure/B15363086.png)
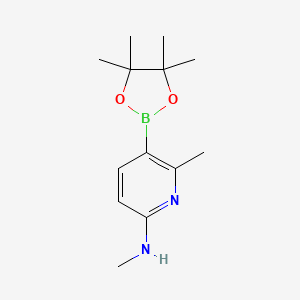
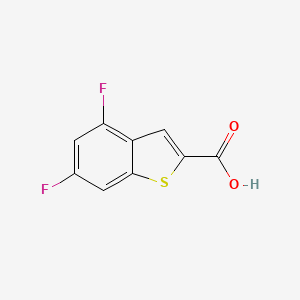

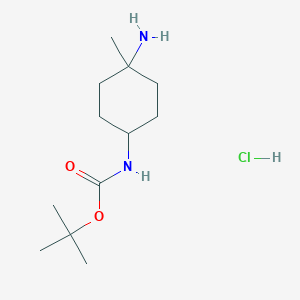
![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
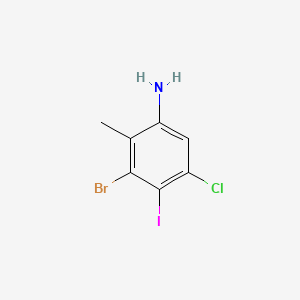
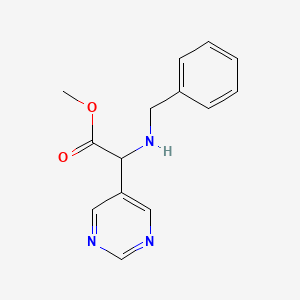
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
